Fangchinoline

Catalog No.
S573504
CAS No.
436-77-1
M.F
C37H40N2O6
M. Wt
608.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fangchinoline

CAS Number

436-77-1

Product Name

Fangchinoline

IUPAC Name

(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1

InChI Key

IIQSJHUEZBTSAT-VMPREFPWSA-N

Synonyms

(1beta)-isomer of fangchinoline, 7-O-demethyl-tetrandrine, 7-O-demethyltetrandrine, berbaman-7-ol, 6,6',12-trimethoxy-2,2'-dimethyl-, (1beta)-, fangchinoline, isofangchinoline, limacine, thaligine, thalrugosine

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

Anticancer Activity

Antiviral Activity

Anti-Inflammatory Activity

    Scientific Field: Pharmacology

    Application Summary: Fangchinoline derived from Stephaniae tetrandrine S.

Treatment of Rheumatic Diseases

    Scientific Field: Rheumatology

    Application Summary: Fangchinoline is extracted from traditional Chinese medicine (called Fangji), or the root of Stephania tetrandra Moore. .

Modulation of Cytokine-Impelled Apoptosis

Treatment of Sjogren’s Syndrome

    Scientific Field: Rheumatology

    Application Summary: Fangchinoline (Fan) is extracted from traditional Chinese medicine (called Fangji), or the root of Stephania tetrandra Moore

Neuroprotective Effects

    Scientific Field: Neurology

    Application Summary: Fangchinoline has been found to have neuroprotective effects.

Fangchinoline is a natural alkaloid primarily derived from the roots of Stephania tetrandra, a plant known for its traditional medicinal uses. This compound is classified as a benzylisoquinoline alkaloid and has garnered attention due to its diverse biological activities, particularly in the realm of cancer research. Fangchinoline exhibits a complex chemical structure characterized by multiple rings and functional groups, contributing to its pharmacological properties.

, including:

  • Oxidation: Fangchinoline can undergo oxidation, which may alter its biological activity.
  • Reduction: This reaction can lead to the formation of different derivatives with potentially enhanced or diminished effects.
  • Substitution: The compound can react with nucleophiles, allowing for the introduction of various functional groups.

These reactions are crucial for modifying fangchinoline to enhance its therapeutic efficacy and investigate its mechanisms of action in biological systems .

Fangchinoline exhibits significant biological activities, including:

  • Antitumor Activity: Research indicates that fangchinoline suppresses the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway, leading to reduced proliferation and increased apoptosis in colon adenocarcinoma cells .
  • Antioxidant Properties: It acts as an antioxidant, inhibiting oxidative stress and protecting cells from damage caused by reactive oxygen species .
  • Neuroprotective Effects: Fangchinoline has shown potential in reducing cell death in neuronal cells exposed to toxic substances like cyanide .

The synthesis of fangchinoline can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting fangchinoline from the roots of Stephania tetrandra using solvents such as ethanol or methanol.
  • Chemical Synthesis: Various synthetic routes have been developed to produce fangchinoline in the laboratory. These typically involve multi-step processes that include cyclization and functional group modifications to achieve the desired structure .

Fangchinoline has several applications across different fields:

  • Pharmaceuticals: Due to its antitumor and neuroprotective properties, fangchinoline is being explored as a potential therapeutic agent for cancers and neurodegenerative diseases.
  • Traditional Medicine: It is used in traditional Chinese medicine for treating various ailments, including inflammation and pain.
  • Research Tool: Fangchinoline serves as a valuable compound in research studies aimed at understanding cancer biology and oxidative stress mechanisms .

Studies have investigated fangchinoline's interactions with various biological targets:

  • Cell Signaling Pathways: Fangchinoline modulates several signaling pathways associated with cell proliferation, apoptosis, and inflammation.
  • Drug Synergy: Research indicates that fangchinoline may enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

Fangchinoline shares structural and functional similarities with other alkaloids. Here are some comparable compounds:

Compound NameSourceBiological Activity
TetrandrineStephania tetrandraAntitumor, anti-inflammatory
CyclanolineStephania tetrandraAntimicrobial
BerberineBerberis vulgarisAntimicrobial, antidiabetic

Uniqueness of Fangchinoline

Fangchinoline is unique due to its specific mechanism of action against cancer cells via the EGFR-PI3K/AKT pathway, which distinguishes it from other alkaloids that may not exhibit such targeted effects. Its dual role as an antioxidant further enhances its profile compared to similar compounds like tetrandrine and berberine, which primarily focus on antimicrobial activities without significant antioxidant properties .

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

608.28863700 g/mol

Monoisotopic Mass

608.28863700 g/mol

Heavy Atom Count

45

UNII

953592C3ZB

Other CAS

436-77-1

Wikipedia

Fangchinoline

Dates

Modify: 2023-08-15

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